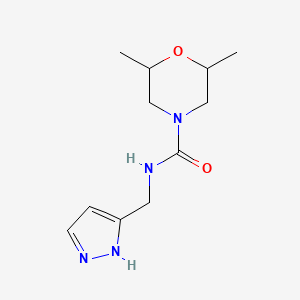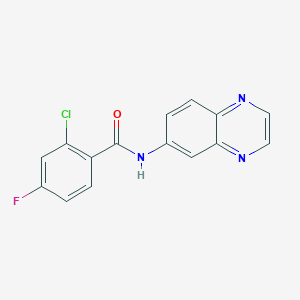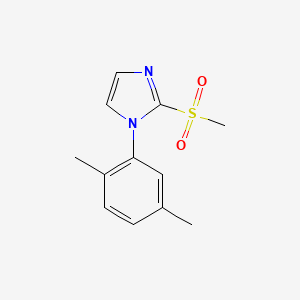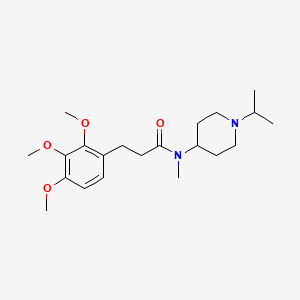![molecular formula C12H18IN3 B7545092 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.
作用机制
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide exerts its effects by selectively targeting the alpha-3 subunit of the voltage-gated calcium channel. This channel is involved in the transmission of pain signals in the nervous system, and by blocking its activity, this compound can effectively reduce pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, and can also reduce inflammation in models of inflammatory pain. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is its unique mechanism of action, which makes it a promising candidate for the development of new pain medications. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process, which may limit its availability for research purposes.
未来方向
There are a number of future directions for research on 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide. One area of interest is the development of new pain medications based on the unique mechanism of action of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound, and its potential use in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in other medical conditions.
合成方法
The synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide involves a multistep process that starts with the reaction of 1-phenylcyclopropylamine with methyl isocyanate to form the intermediate compound 1-phenylcyclopropylmethyl isocyanate. This intermediate is then reacted with guanidine hydrochloride to form this compound in its hydroiodide salt form.
科学研究应用
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
2-methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-14-11(13)15-9-12(7-8-12)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGREEANUSAMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1(CC1)C2=CC=CC=C2.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)


![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)
![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
